molecular formula C14H25NO5 B13351799 (2S,4R)-3-(tert-Butoxycarbonyl)-2-(tert-butyl)-4-methyloxazolidine-4-carboxylic acid

(2S,4R)-3-(tert-Butoxycarbonyl)-2-(tert-butyl)-4-methyloxazolidine-4-carboxylic acid

Cat. No.: B13351799
M. Wt: 287.35 g/mol
InChI Key: LDBFQVSYCCMNKF-LKFCYVNXSA-N
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Description

(2S,4R)-3-(tert-Butoxycarbonyl)-2-(tert-butyl)-4-methyloxazolidine-4-carboxylic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis due to its stability and reactivity, making it a valuable intermediate in the preparation of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-3-(tert-Butoxycarbonyl)-2-(tert-butyl)-4-methyloxazolidine-4-carboxylic acid typically involves the protection of amino acids with the Boc group. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the Boc-protected amino acid .

Industrial Production Methods

Industrial production of this compound often employs continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-3-(tert-Butoxycarbonyl)-2-(tert-butyl)-4-methyloxazolidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert it into different chiral intermediates.

    Substitution: It can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reductions, methanesulfonyl chloride for substitutions, and oxidizing agents like potassium permanganate for oxidation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium borohydride can yield chiral alcohols, while oxidation can produce oxazolidinones .

Scientific Research Applications

(2S,4R)-3-(tert-Butoxycarbonyl)-2-(tert-butyl)-4-methyloxazolidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,4R)-3-(tert-Butoxycarbonyl)-2-(tert-butyl)-4-methyloxazolidine-4-carboxylic acid involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amino acid, preventing unwanted side reactions during subsequent synthetic steps. The compound interacts with molecular targets through hydrogen bonding and steric effects, influencing the reactivity and selectivity of the reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4R)-3-(tert-Butoxycarbonyl)-2-(tert-butyl)-4-methyloxazolidine-4-carboxylic acid is unique due to its specific chiral configuration and the presence of both tert-butyl and Boc groups. This combination imparts distinct reactivity and stability, making it particularly valuable in the synthesis of chiral pharmaceuticals and complex organic molecules .

Properties

Molecular Formula

C14H25NO5

Molecular Weight

287.35 g/mol

IUPAC Name

(2S,4R)-2-tert-butyl-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-4-carboxylic acid

InChI

InChI=1S/C14H25NO5/c1-12(2,3)9-15(11(18)20-13(4,5)6)14(7,8-19-9)10(16)17/h9H,8H2,1-7H3,(H,16,17)/t9-,14+/m0/s1

InChI Key

LDBFQVSYCCMNKF-LKFCYVNXSA-N

Isomeric SMILES

C[C@@]1(CO[C@H](N1C(=O)OC(C)(C)C)C(C)(C)C)C(=O)O

Canonical SMILES

CC1(COC(N1C(=O)OC(C)(C)C)C(C)(C)C)C(=O)O

Origin of Product

United States

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